2-(1H-Indazol-5-YL)acetic acid
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Overview
Description
2-(1H-Indazol-5-YL)acetic acid is a heterocyclic compound that features an indazole ring system attached to an acetic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indazole ring system is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is through the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide (Cu2O) as a catalyst . Another approach involves the Ag-catalyzed nitration-annulation of o-aminobenzaldehydes with tert-butyl nitrite . These methods provide good yields and are widely used in the preparation of indazole derivatives.
Industrial Production Methods
Industrial production of 2-(1H-Indazol-5-YL)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indazol-5-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indazole-5-carboxylic acid, while reduction can produce indazole-5-ethanol.
Scientific Research Applications
2-(1H-Indazol-5-YL)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-Indazol-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring system can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain . Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
2-(1H-Indazol-5-YL)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indazole-3-carboxylic acid: Another indazole derivative with potential therapeutic applications.
Indole-2-carboxylic acid: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties compared to other indazole and indole derivatives .
Properties
IUPAC Name |
2-(1H-indazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLQMIIYVXKZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-85-0 |
Source
|
Record name | 2-(1H-indazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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